{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE
Description
{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-methylphenyl)acetate is a synthetic carbamate ester derivative characterized by two distinct aromatic moieties: a 3,4-dimethoxyphenethyl group linked via a carbamoyl bridge to a methyl ester of 4-methylphenylacetic acid. Carbamate esters are widely studied for their metabolic stability and enzyme-inhibitory properties, which may position this compound as a candidate for prodrug development or receptor-targeted therapies .
Properties
IUPAC Name |
[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-15-4-6-16(7-5-15)13-21(24)27-14-20(23)22-11-10-17-8-9-18(25-2)19(12-17)26-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDHTTSQCLICCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with 4-methylphenylacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Biological Activity |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₇NO₆ (estimated) | ~413.5 | Carbamoyl, methyl ester, 3,4-dimethoxy | Not reported (Potential enzyme inhibition) |
| Verapamil Related Compound B | C₂₆H₃₆N₂O₄·HCl | 477.05 | Nitrile, tertiary amine, dimethoxy | Calcium channel blocker |
| Ethyl (3,4-Dimethoxyphenyl)aminoacetate | C₁₂H₁₅NO₅ (estimated) | ~253.3 | Oxoacetate, ethyl ester, dimethoxy | Intermediate in drug synthesis |
| Fenoxycarb | C₁₇H₁₉NO₄ | 301.34 | Carbamate, phenoxyphenoxy | Insect juvenile hormone mimic |
Table 2: Physicochemical Properties
| Compound | logP (Estimated) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | ~3.8 | Low (DMSO-soluble) | High (Carbamate) |
| Verapamil Related Compound B | ~2.9 | Moderate (HCl salt) | Moderate |
| Fenoxycarb | ~5.2 | Insoluble in water | Low (Ester hydrolysis) |
Research Findings
- However, the carbamoyl group may redirect its mechanism toward acetylcholinesterase inhibition, as seen in other carbamates.
- Synthetic Pathways : The target compound’s synthesis likely involves carbamate formation between 2-(3,4-dimethoxyphenyl)ethylamine and an activated ester of 4-methylphenylacetic acid, contrasting with Verapamil analogs’ nitrile-based routes .
- Agrochemical vs. Pharmaceutical Potential: While fenoxycarb’s phenoxyphenoxy group aligns with agrochemical applications, the target compound’s 4-methylphenyl and carbamoyl groups may favor medicinal uses, pending bioactivity assays .
Biological Activity
{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-methylphenyl)acetate is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by both carbamoyl and ester functional groups, suggests various biological activities that merit investigation.
- IUPAC Name : {[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate}
- Molecular Formula : C22H27NO6
- Molecular Weight : 397.46 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of intermediate compounds such as 2-(3,4-dimethoxyphenyl)ethylamine and 2-(4-methylphenyl)acetic acid.
- Use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP) to facilitate the reaction processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, influencing various biochemical pathways. For instance, it may inhibit enzyme activity by blocking substrate access at the active site.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of similar compounds. For example, analogs have demonstrated inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) . The mechanism often involves activation of c-Jun NH2-terminal kinase (JNK), which mediates the repression of Akt and mTOR activity.
Case Studies
- Study on Analog Compounds :
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate | Potential anticancer activity | Contains methoxy substituents enhancing solubility |
| {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-hydroxyphenyl)acetate | Antioxidant properties | Hydroxy group may enhance radical scavenging |
| {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate | Antibacterial activity | Chlorine substituent may increase lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
